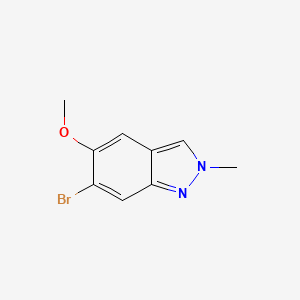

6-bromo-5-methoxy-2-methyl-2H-indazole

Description

Significance of the Indazole Scaffold in Heterocyclic Chemistry Research

The indazole scaffold is a significant structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. chemicalbook.comboronmolecular.com Its rigid structure and ability to participate in various non-covalent interactions make it an attractive framework for the design of enzyme inhibitors and receptor ligands. The versatility of the indazole ring allows for substitution at multiple positions, enabling fine-tuning of a molecule's physicochemical properties and biological activity. myskinrecipes.com This has led to the development of numerous indazole-containing drugs with applications as anti-inflammatory, antibacterial, anti-HIV, and antitumor agents. chemicalbook.com The indazole nucleus is considered a "privileged scaffold" because it is a recurring structural feature in many molecules that bind to a range of biological targets. boronmolecular.com

Overview of Substituted 2H-Indazoles in Contemporary Chemical Synthesis

The synthesis of substituted 2H-indazoles presents a unique set of challenges, primarily centered on achieving regioselectivity. The alkylation or arylation of an unsubstituted indazole often yields a mixture of N1 and N2 isomers. Consequently, a variety of synthetic strategies have been developed to afford 2-substituted-2H-indazoles with high selectivity.

Modern synthetic methods often employ transition metal-catalyzed reactions to construct the 2H-indazole core or to introduce substituents at specific positions. For instance, palladium-catalyzed cross-coupling reactions have been utilized for the direct and regioselective synthesis of 2-aryl-substituted 2H-indazoles from readily available starting materials. chemicalbook.com Copper-catalyzed methods have also proven effective for the synthesis of 2H-indazoles through one-pot, multi-component reactions. sigmaaldrich.com Other approaches include organophosphorus-mediated reductive cyclizations and iodine-mediated C-H functionalization. bldpharm.com These advanced synthetic tools have expanded the accessibility and diversity of substituted 2H-indazoles for further investigation.

Research Rationale for Investigating 6-bromo-5-methoxy-2-methyl-2H-indazole within Indazole Analogs

The specific substitution pattern of this compound suggests a deliberate design to explore its structure-activity relationships (SAR). The presence of a bromine atom at the 6-position is of particular interest. Halogen atoms can act as bioisosteres for other functional groups and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. The methoxy (B1213986) group at the 5-position can influence the electronic properties of the aromatic system and may also be involved in hydrogen bonding interactions.

Furthermore, the methylation at the N2 position is a critical modification. It prevents tautomerization to the 1H-indazole form, locking the molecule in the 2H-conformation. This is often a key strategy in drug design to present a fixed pharmacophore to a biological target and can also improve metabolic stability and pharmacokinetic properties. The investigation of compounds like this compound is therefore driven by the need to systematically explore how different substitution patterns on the 2H-indazole scaffold impact its biological profile, with the ultimate goal of identifying novel therapeutic agents. For instance, studies on related indazole analogs have explored their potential as serotonin (B10506) receptor agonists, highlighting the importance of specific substitutions in modulating biological activity. chemicalbook.com

Physicochemical Data of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Predicted Boiling Point (°C) |

|---|---|---|---|

| This compound | C₉H₉BrN₂O | 241.09 | 355.4±22.0 |

| 6-bromo-2-methyl-2H-indazole | C₈H₇BrN₂ | 211.06 | 322.7±15.0 |

| 6-bromo-5-methoxy-1H-indazole | C₈H₇BrN₂O | 227.06 | Not Available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-methoxy-2-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-5-6-3-9(13-2)7(10)4-8(6)11-12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFZDYSIMWBSJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C(=CC2=N1)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 5 Methoxy 2 Methyl 2h Indazole and Its Derivatives

Direct Synthetic Routes to the 2H-Indazole Core

The construction of the 2H-indazole nucleus is a foundational step in the synthesis of the target molecule. Various methods have been developed to assemble this bicyclic heteroaromatic system, often focusing on the regioselective formation of the N2-substituted isomer over the thermodynamically more stable 1H-indazole.

Cyclization Reactions for 2H-Indazole Formation

Cyclization reactions are a cornerstone of heterocyclic synthesis. For 2H-indazoles, reductive cyclization of ortho-nitrobenzyl derivatives is a common and effective strategy. The Cadogan reaction, for instance, involves the deoxygenative cyclization of o-nitrobenzyl compounds using phosphites or phosphines. An operationally simple, one-pot synthesis involves the condensation of o-nitrobenzaldehydes with primary amines to form an ortho-imino-nitrobenzene intermediate, which then undergoes reductive cyclization promoted by tri-n-butylphosphine to yield the substituted 2H-indazole. This method is noted for its mild reaction conditions and tolerance for a variety of electronically diverse starting materials.

Another key cyclization approach begins with substituted anilines. For example, a synthetic route to a related bromo-methoxy-indazole involves the diazotization of 2-bromo-4-methoxy-6-methyl aniline, followed by an intramolecular cyclization to form the indazole ring. guidechem.com This highlights how appropriately substituted anilines can serve as precursors for constructing the core indazole structure.

Palladium-Catalyzed Cross-Coupling Strategies in Indazole Synthesis

Palladium catalysis offers powerful tools for C-N and C-C bond formation, which have been ingeniously applied to the synthesis of 2H-indazoles. One prominent strategy involves a palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. myskinrecipes.com In this approach, the crucial N-N bond is pre-formed, and the final ring closure is facilitated by the palladium catalyst, often with ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), to form the 2-aryl-2H-indazole. myskinrecipes.com

Another versatile method is the direct, single-step reaction between 2-bromobenzyl bromides and arylhydrazines. chemicalbook.com This palladium-catalyzed process proceeds through a regioselective intermolecular N-benzylation, followed by an intramolecular N-arylation and subsequent oxidation to furnish the final 2-aryl-2H-indazole product. chemicalbook.com The Suzuki-Miyaura cross-coupling has also been employed in the synthesis of indazole derivatives, demonstrating the utility of palladium catalysis in modifying the indazole core, which is a highly effective method for forming C-C bonds by reacting an aryl halide with an organoboronic acid. researchgate.net

Table 1: Overview of Palladium-Catalyzed Reactions for 2H-Indazole Synthesis

| Reaction Type | Starting Materials | Catalyst/Ligand System (Example) | Key Bond Formation | Citation |

| Intramolecular Amination | N-aryl-N-(o-bromobenzyl)hydrazines | Pd(OAc)₂ / dppf | N(1)-C(7a) | myskinrecipes.com |

| Intermolecular/Intramolecular Cascade | 2-Bromobenzyl bromides, Arylhydrazines | Pd Catalyst / t-Bu₃PHBF₄ | N-benzylation, N-arylation | chemicalbook.com |

| Suzuki-Miyaura Coupling | Bromo-indazole, Boronic acids | PdCl₂(dppf) | C-C on indazole core | researchgate.net |

C-H Bond Functionalization Approaches to Substituted Indazoles

Direct C-H bond functionalization has emerged as a highly efficient and atom-economical strategy for synthesizing complex molecules. Transition-metal-catalyzed C-H activation can be used to construct the indazole ring itself. For instance, rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes represents a formal [4+1] annulation to build N-aryl-2H-indazoles. rsc.org In this process, the azo group directs an ortho-C–H activation, which is followed by addition to an aldehyde and subsequent cyclative capture to form the heterocyclic ring. rsc.org Similarly, cobalt(III) catalysts have been used for the same transformation, offering a more cost-effective alternative to precious metals like rhodium. sigmaaldrich.com These methods are convergent and can assemble highly substituted indazoles from simple precursors in a single step. sigmaaldrich.com

Application of Named Reactions in 2H-Indazole Assembly (e.g., Davis-Beirut Reaction)

The Davis-Beirut reaction is a robust and reliable named reaction for the synthesis of the 2H-indazole core under redox-neutral conditions. guidechem.com The reaction typically proceeds through a key o-nitrosobenzylidine imine intermediate, which is generated in situ from precursors like o-nitrobenzaldehydes or o-nitrobenzylamines. sigmaaldrich.com This intermediate undergoes an N-N bond-forming heterocyclization to yield the 2H-indazole product. guidechem.comsigmaaldrich.com The reaction conditions can be tuned, with evidence for both acid and base catalysis. sigmaaldrich.com The versatility of the Davis-Beirut reaction allows for the synthesis of a wide array of 2H-indazoles with various substitutions. guidechem.com

Regioselective Functionalization of the 2H-Indazole Nucleus

Once the 5-methoxy-2-methyl-2H-indazole core is assembled, the introduction of a bromine atom at the C6 position is required to complete the synthesis of the target molecule. This necessitates a regioselective functionalization strategy. Alternatively, if 6-bromo-1H-indazole is used as a starting material, methylation becomes the key functionalization step. A known procedure involves treating 6-bromoindazole with sodium hydride and iodomethane, which yields a mixture of 1-methyl and 2-methyl-6-bromoindazole isomers that can be separated chromatographically. rsc.org

Halogenation Strategies for Bromine Introduction

Direct C-H halogenation of the pre-formed indazole ring is an efficient method for introducing bromine. An unprecedented metal-free, regioselective halogenation of 2H-indazoles has been developed using N-Bromosuccinimide (NBS) as the bromine source. nih.gov This method allows for the highly selective synthesis of mono-halogenated products under mild conditions. nih.gov By adjusting the reaction conditions, such as the stoichiometry of the halogenating agent, poly-halogenated products can also be obtained. nih.gov

Another effective protocol employs 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source, often assisted by ultrasound irradiation. sigmaaldrich.com This approach provides site-specific bromination at the C3 position for many indazole derivatives. However, the regioselectivity of bromination on the benzene (B151609) ring portion is governed by the directing effects of the existing substituents. For a 5-methoxy-2-methyl-2H-indazole, the methoxy (B1213986) group would be expected to direct electrophilic aromatic substitution, including bromination, to the ortho and para positions.

Table 2: Reagents for Regioselective Bromination of Indazoles

| Reagent | Abbreviation | Typical Conditions | Selectivity Noted | Citation |

| N-Bromosuccinimide | NBS | Metal-free, 25 °C | High for mono-bromination | nih.gov, |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Na₂CO₃, EtOH, 40 °C, Ultrasound | C3-position for many 2H-indazoles | sigmaaldrich.com, |

Alkylation and Arylation at Nitrogen and Carbon Positions

The substitution pattern on the indazole core, particularly at the nitrogen and carbon positions, is crucial for modulating the biological activity of the resulting molecules. Direct alkylation of the indazole ring often results in a mixture of N1 and N2-substituted products. nih.govbeilstein-journals.org The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.

For the synthesis of 2-methyl-2H-indazoles, such as the precursor to the title compound, a common method involves the treatment of the parent indazole with a methylating agent. For example, 6-bromoindazole can be reacted with sodium hydride to form the indazolide anion, which is then treated with iodomethane. This process typically yields a mixture of 1-methyl and 2-methyl isomers, which can be separated by chromatography. chemicalbook.com The ratio of N1 to N2 alkylation is influenced by factors such as sterics and electronics of the indazole ring and the nature of the electrophile. nih.govwuxibiology.com

Arylation, particularly at the C-3 position, is a significant challenge due to the lower reactivity of this position in the 1H-indazole tautomer. semanticscholar.org However, methods for the direct C-H arylation of 2H-indazoles have been developed, often employing palladium catalysts. researchgate.net These cross-coupling reactions, such as the Suzuki-Miyaura reaction, typically require a pre-functionalized indazole, for instance, a 3-bromo or 3-iodo-2H-indazole, to couple with an arylboronic acid. nih.govchim.it

Table 1: Examples of N-Alkylation and C-Arylation Reactions on Indazole Scaffolds

| Starting Material | Reagents and Conditions | Position(s) Functionalized | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 6-Bromoindazole | 1. NaH, THF; 2. CH₃I | N-1 and N-2 | N-Methylated Indazoles | 51% (N1), 43% (N2) | chemicalbook.com |

| Methyl 5-bromo-1H-indazole-3-carboxylate | i-PrI, NaH, DMF | N-1 and N-2 | N-Isopropyl Indazoles | 38% (N1), 46% (N2) | beilstein-journals.org |

| 2-Aryl-2H-indazole | Aryl Halide, Pd(OAc)₂, Ligand | C-3 | C-3 Arylated Indazole | Moderate to Good | semanticscholar.org |

| 4-Sulfonamido-1H-indazole | 1. NBS; 2. Arylboronic acid, Pd catalyst | C-7 | C-7 Arylated Indazole | Moderate to Good | nih.gov |

Introduction of Methoxy Substituents

The introduction of a methoxy group onto the indazole skeleton is a key step in synthesizing compounds like 6-bromo-5-methoxy-2-methyl-2H-indazole. This transformation is typically achieved through nucleophilic aromatic substitution or by building the ring from an already methoxylated precursor.

One common strategy involves the methoxylation of a suitably activated indazole derivative. For instance, a nitro group can serve as an activating group for nucleophilic substitution. A synthetic route could involve the nitration of a bromo-indazole, followed by reaction with sodium methoxide (B1231860) to replace the nitro group with a methoxy group. evitachem.com Alternatively, a hydroxyl-substituted indazole can be methylated using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The precursor, 6-bromo-5-hydroxy-2-methyl-2H-indazole, serves as a direct intermediate for this purpose. bldpharm.com

Table 2: General Methods for Methoxylation of Aromatic Rings

| Reaction Type | Substrate | Reagents | Product Feature |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Aromatic ring with electron-withdrawing group (e.g., -NO₂) | Sodium Methoxide (NaOMe) | Methoxy group replaces the leaving group |

| Williamson Ether Synthesis | Phenol derivative (Ar-OH) | Base (e.g., K₂CO₃), Methylating agent (e.g., CH₃I, (CH₃)₂SO₄) | O-methylation of the hydroxyl group |

Directed Functionalization at C-3 Position of Indazoles

The C-3 position of the indazole nucleus is a common site for functionalization to generate diverse derivatives for biological screening. chim.itnih.gov A variety of methods have been developed to introduce substituents at this position selectively.

Halogenation is a key strategy for enabling further modifications. The use of N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) allows for the regioselective introduction of bromine or iodine at the C-3 position, often in high yields. chim.itrsc.org These halogenated indazoles are versatile intermediates for subsequent metal-catalyzed cross-coupling reactions. chim.it

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the C-3 position without pre-halogenation. researchgate.netacs.org For instance, an isocyanide insertion strategy catalyzed by palladium has been used to synthesize complex heterocyclic systems fused to the C-3 position of 2H-indazoles. researchgate.netacs.org Furthermore, radical-based reactions provide another avenue for C-3 functionalization, including methods for formylation, trifluoromethylation, and carbamoylation. researchgate.netnih.gov

Table 3: Selected Methods for C-3 Functionalization of 2H-Indazoles

| Reaction Type | Reagent(s) | Functional Group Introduced | Catalyst/Mediator | Reference |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | -Br | N/A | chim.itrsc.org |

| Iodination | I₂, KOH | -I | N/A | chim.it |

| Isocyanide Insertion | Isocyanide, Oxidant | Fused Heterocycles | Palladium(II) | researchgate.netacs.org |

| Formylation | DMSO | -CHO | Selectfluor (Microwave-Assisted) | researchgate.net |

| Carbamoylation | Oxamic Acids | -CONH₂ derivative | 4CzIPN (Photocatalyst) | nih.gov |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, increasing yields, and improving the efficiency of synthetic processes. rasayanjournal.co.in This technology is well-suited for the synthesis of heterocyclic compounds like indazoles. eurekaselect.comjchr.org

The synthesis of 2H-indazoles via a one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide (B81097) can be significantly enhanced using microwave irradiation. eurekaselect.com This approach often utilizes a copper catalyst and allows for the rapid assembly of the indazole core with diverse substitution patterns. The use of microwaves can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. rasayanjournal.co.in

Microwave assistance has also been applied to functionalization reactions, such as the C-3 formylation of 2H-indazoles using DMSO as the formylating agent, a process mediated by Selectfluor. researchgate.net These methods highlight the utility of microwave technology in both the construction and derivatization of the indazole scaffold, offering a faster and more efficient route to target molecules. researchgate.net

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to reduce environmental impact. benthamdirect.combohrium.com This includes the use of greener solvents, catalysts, and energy-efficient reaction conditions. rsc.org

In indazole synthesis, several green approaches have been reported. One notable example is the use of water as a solvent for the C-3 direct arylation of 1H-indazoles. semanticscholar.org This method avoids volatile organic solvents and can proceed under milder conditions than traditional methods. Copper-catalyzed three-component reactions for 2H-indazole synthesis have been performed in polyethylene (B3416737) glycol (PEG), a biodegradable and recyclable solvent. organic-chemistry.org

Visible-light photocatalysis represents another green strategy, enabling reactions to proceed under mild, metal-free conditions. rsc.org For example, the direct C-3 carbamoylation of 2H-indazoles has been achieved using an organic photocatalyst, avoiding the need for transition metals and harsh oxidants. nih.gov These approaches not only minimize waste and environmental harm but also often provide access to novel chemical space with high efficiency. benthamdirect.comrsc.org

Spectroscopic and Structural Elucidation of 6 Bromo 5 Methoxy 2 Methyl 2h Indazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-bromo-5-methoxy-2-methyl-2H-indazole, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the N-methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the indazole ring.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.85 | s |

| H-4 | 7.10 | s |

| H-7 | 7.40 | s |

| OCH₃ | 3.90 | s |

| N-CH₃ | 4.15 | s |

The predicted spectrum would likely show three singlets in the aromatic region, corresponding to the protons at positions 3, 4, and 7 of the indazole ring. The downfield shift of the H-3 proton is characteristic for this position in 2H-indazoles. The methoxy (OCH₃) and N-methyl (N-CH₃) groups are expected to appear as sharp singlets in the upfield region of the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is predicted to display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-3 | 125.0 |

| C-3a | 145.0 |

| C-4 | 100.0 |

| C-5 | 155.0 |

| C-6 | 105.0 |

| C-7 | 115.0 |

| C-7a | 120.0 |

| OCH₃ | 56.0 |

| N-CH₃ | 35.0 |

The chemical shifts are influenced by the nature of the substituents. The carbon atom attached to the bromine (C-6) and the oxygen of the methoxy group (C-5) would have their resonances significantly affected. The quaternary carbons (C-3a, C-5, C-6, and C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in confirming the assignments made from 1D NMR spectra and in establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, since all aromatic protons are predicted as singlets, no cross-peaks would be expected in the aromatic region, confirming their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For instance, it would show a correlation between the signal at δ 7.85 ppm and the carbon at δ 125.0 ppm, confirming the assignment of H-3 and C-3.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between carbon and proton atoms. Key HMBC correlations would be expected between the N-methyl protons and C-3 and C-3a, and between the methoxy protons and C-5. These correlations are crucial for confirming the substitution pattern on the indazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. A key NOESY correlation would be expected between the N-methyl protons and the H-3 proton, providing definitive evidence for the 2-methyl substitution on the indazole ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H, C=C, C-O, and C-N bonds.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2950-2850 | Medium |

| C=C Aromatic Stretch | 1600-1450 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1250-1200 | Strong |

| C-N Stretch | 1350-1250 | Medium-Strong |

| C-Br Stretch | 650-550 | Medium |

The presence of a strong band around 1250-1200 cm⁻¹ would be indicative of the aryl ether linkage of the methoxy group. The various C-H stretching and aromatic C=C stretching vibrations would confirm the presence of the substituted benzene (B151609) ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ (for C₉H₁₀BrN₂O) | 240.9974 |

The experimental HRMS data showing a molecular ion peak with a mass very close to the calculated value would confirm the elemental composition of the molecule. The isotopic pattern of the molecular ion, showing two peaks of nearly equal intensity separated by 2 m/z units, would be characteristic of the presence of a single bromine atom.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single crystal of this compound would be subjected to X-ray diffraction analysis to determine its precise molecular geometry.

The analysis would be expected to confirm the planarity of the bicyclic indazole ring system. It would provide precise bond lengths and angles, such as the C-Br, C-O, and N-C bond lengths, which are influenced by the electronic nature of the substituents. The crystal packing would likely be influenced by intermolecular interactions, such as dipole-dipole interactions and van der Waals forces. The relative orientation of the methoxy and N-methyl groups with respect to the indazole ring would also be definitively established.

Chromatographic Methods for Purity Assessment and Isolation

The purification and assessment of purity of this compound heavily rely on chromatographic techniques. Given the compound's structure, methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and column chromatography are instrumental in its isolation and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. For substituted indazoles, including bromo- and methoxy-substituted derivatives, GC-MS serves as a crucial tool for purity assessment and isomeric differentiation. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.

In the analysis of methoxy-substituted indoles, the elution order on a capillary column is often related to the degree of steric hindrance around the functional groups. nih.gov For this compound, a non-polar or medium-polarity capillary column, such as one coated with a polysiloxane stationary phase, would be suitable. The mass spectrometer detector provides fragmentation patterns that are unique to the compound's structure, allowing for unambiguous identification and confirmation of its molecular weight. While specific retention times are dependent on the exact analytical conditions, the presence of a single, sharp peak in the chromatogram is indicative of a high-purity sample.

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Column Type | Capillary column with a trifluoropropylmethyl polysiloxane stationary phase |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Temperature Program | Initial oven temperature of 150°C, ramped to 300°C |

| Detector | Mass Spectrometer (MS) |

| Expected m/z | Fragmentation pattern consistent with the structure of the compound |

Note: The parameters in this table are illustrative and based on methods used for similar compounds. nih.govmdpi.com Actual conditions may vary.

Column Chromatography

For the preparative isolation and purification of this compound from reaction mixtures, column chromatography is a widely employed technique. This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase.

The choice of solvent system (eluent) is critical for achieving good separation. For indazole derivatives, a common and effective mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). psu.eduscielo.br The polarity of the eluent is gradually increased to facilitate the elution of compounds with varying polarities. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). researchgate.net

For the purification of this compound, a gradient elution starting with a low percentage of ethyl acetate in hexane would likely be effective. The non-polar impurities would elute first, followed by the desired product as the polarity of the mobile phase is increased. The fractions are collected and the solvent is evaporated to yield the purified compound.

Table 2: Typical Column Chromatography System for the Purification of Substituted Indazoles

| Parameter | Description |

| Stationary Phase | Silica Gel 60 |

| Mobile Phase | Gradient of ethyl acetate in hexane |

| Elution Order | Less polar compounds elute before more polar compounds |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

Note: The conditions described are based on established methods for the purification of similar indazole derivatives. psu.eduscielo.br

Computational and Theoretical Investigations of 6 Bromo 5 Methoxy 2 Methyl 2h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular geometries and calculate a wide range of electronic parameters. nih.govacs.org Such calculations provide fundamental insights into the molecule's stability, reactivity, and intermolecular interaction potential.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For related heterocyclic compounds, DFT calculations have been employed to determine these values, which are instrumental in predicting charge transfer interactions within the molecule. researchgate.net While specific HOMO-LUMO energy values for 6-bromo-5-methoxy-2-methyl-2H-indazole are not available in the reviewed literature, this analytical approach would be essential to quantify its electronic stability and reactivity profile.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface, with different colors indicating various potential levels. Typically, red regions signify negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas), indicating sites for nucleophilic attack. nih.gov

For aromatic and heterocyclic systems, MEP analysis reveals the most likely sites for chemical reactions. In a molecule like this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the indazole ring and the oxygen atom of the methoxy (B1213986) group, highlighting them as potential sites for hydrogen bonding and electrophilic interactions. Positive potential might be expected around the hydrogen atoms. Studies on similar bromo-methoxy benzaldehyde (B42025) compounds confirm that MEP maps are effective in identifying these reactive centers. scielo.br

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might bind to a macromolecular target, such as a protein or enzyme. This is particularly relevant in drug discovery, where indazole derivatives are known to possess a wide range of pharmacological activities. nih.govnih.gov Docking simulations place the ligand into the binding site of a receptor and score the different poses based on their binding affinity, helping to elucidate potential mechanisms of action.

Although specific docking studies for this compound have not been reported in the searched literature, its structural analogs have been investigated. For instance, indazole analogs of 5-MeO-DMT were synthesized and evaluated as serotonin (B10506) receptor agonists, a process where docking could clarify interactions with the receptor's active site. acs.org A docking study of this compound would involve placing it into the active site of a relevant biological target to predict binding orientation, key intermolecular interactions (like hydrogen bonds or hydrophobic contacts), and estimate its binding free energy.

Conformational Analysis and Tautomeric Stability Studies

Indazole exists in different tautomeric forms, primarily 1H-indazole and 2H-indazole. nih.gov Computational studies, often using DFT, are crucial for determining the relative stability of these tautomers. For the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. chemicalbook.comresearchgate.net The energy difference is significant, with calculations showing the 1H form being more stable by approximately 2.3 to 4.46 kcal/mol. chemicalbook.comwuxibiology.com This preference for the 1H form is generally observed in the gas phase, in solution, and in the solid state. nih.gov

However, the subject of this article, this compound, has a methyl group on the N2 nitrogen. This substitution effectively "locks" the molecule into the 2H-tautomeric form, preventing tautomerization. Computational analysis comparing the stability of N-methylated indazoles has shown that 1-methylindazole (B79620) is more stable than 2-methylindazole by about 3.2 kcal/mol. chemicalbook.com This suggests that while the 2H-indazole core is inherently less stable than the 1H core, its derivatives can be readily synthesized and isolated. chemicalbook.com

| Compound Pair | More Stable Isomer | Energy Difference (kcal/mol) | Reference |

|---|---|---|---|

| 1H-Indazole vs. 2H-Indazole | 1H-Indazole | 2.3 | chemicalbook.com |

| 1H-Indazole vs. 2H-Indazole | 1H-Indazole | 4.46 | wuxibiology.com |

| 1-Methylindazole vs. 2-Methylindazole | 1-Methylindazole | 3.2 - 3.6 | chemicalbook.com |

Quantum Chemical Calculations for Spectroscopic Data Interpretation

Quantum chemical calculations are instrumental in the analysis and interpretation of spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating theoretical spectra and comparing them with experimental results, a definitive assignment of spectral features to specific molecular motions or chemical environments can be achieved. nih.gov

For instance, the scaled quantum mechanical (SQM) force field method, often based on DFT calculations, can predict vibrational frequencies with high accuracy. rsc.org This method has been successfully applied to the parent indazole molecule to assign its gas-phase IR spectrum. rsc.org Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). epstem.net Theoretical values are often correlated with experimental data to confirm molecular structures. epstem.net For this compound, such calculations would be invaluable for confirming its structure by providing a theoretical basis for assigning its measured IR, Raman, and NMR signals.

In Silico Predictions for Compound Properties

Various physicochemical properties of this compound can be predicted using computational models. These predictions provide useful estimates for properties that may not have been experimentally determined. Several online databases and software tools provide such predictions based on the molecule's structure.

Predicted properties for the 2H-indazole target compound and its corresponding 1H-tautomer are available from various sources. These include boiling point, density, and acid dissociation constant (pKa). Such data is useful for predicting the compound's behavior in different environments and for planning experimental work.

| Property | This compound | 6-bromo-5-methoxy-1H-indazole | Reference |

|---|---|---|---|

| Molecular Formula | C₉H₉BrN₂O | C₈H₇BrN₂O | myskinrecipes.comsigmaaldrich.com |

| Molecular Weight | 241.08 g/mol | 227.06 g/mol | sigmaaldrich.commyskinrecipes.com |

| Boiling Point (Predicted) | 355.4 ± 22.0 °C | - | myskinrecipes.com |

| Density (Predicted) | 1.57 ± 0.1 g/cm³ | - | myskinrecipes.com |

| pKa (Predicted) | -0.02 ± 0.30 (for the related 6-bromo-2-methyl-2H-indazole) | - | chemicalbook.com |

| XlogP (Predicted) | - | 2.2 | uni.lu |

| Predicted Collision Cross Section ([M+H]⁺, Ų) | - | 137.7 | uni.lu |

Mechanistic Studies of Reactions Involving 6 Bromo 5 Methoxy 2 Methyl 2h Indazole

Investigation of Reaction Pathways for Indazole Formation

The formation of the 2H-indazole core, particularly with a specific substitution pattern as in 6-bromo-5-methoxy-2-methyl-2H-indazole, can be achieved through several synthetic routes. The mechanisms of these pathways often involve cyclization reactions where the crucial N-N bond is formed. Two classical and relevant methods are the Cadogan and Davis-Beirut reactions.

Cadogan Cyclization: This reaction typically involves the reductive cyclization of an o-nitroaromatic compound. nih.gov For the synthesis of the target molecule, a plausible precursor would be 2-bromo-1-methoxy-4-nitro-5-(methylaminomethyl)benzene or a related o-nitrobenzaldimine. The Cadogan reaction is traditionally carried out at high temperatures with a deoxygenating agent, such as a trialkyl phosphite (B83602) or phosphine (B1218219). nih.gov A widely accepted mechanism proceeds through a nitrene intermediate, generated by the deoxygenation of the nitro group. nih.gov However, recent studies have provided evidence for competent oxygenated intermediates, such as 2H-indazole N-oxides, suggesting that non-nitrene pathways may also be operational, especially under milder conditions. nih.govacs.org The isolation of these N-oxides has allowed for a formal Cadogan cyclization to occur at room temperature. nih.govacs.org A proposed catalytic cycle involving a P(III)/P(V)=O redox process highlights the complexity of the transformation, where the turnover-limiting step is suggested to be a (3+1) cheletropic addition between the phosphine catalyst and the nitroarene substrate. nih.gov

Davis-Beirut Reaction: This reaction provides a redox-neutral pathway to 2H-indazoles from o-nitrobenzyl amines or related substrates. nih.gov The key step is the base-mediated in-situ generation of a highly reactive nitroso imine intermediate, which then undergoes an N-N bond-forming heterocyclization. nih.gov The reaction conditions, particularly the solvent, are critical; for instance, the presence of water can be essential for the reaction's success. nih.gov The versatility of the Davis-Beirut reaction allows for the synthesis of a wide array of 2H-indazole derivatives. nih.gov More recently, photochemical methods using a Brønsted acid catalyst have been developed to generate the key nitroso intermediate from o-nitrobenzyl alcohols, expanding the reaction's scope to include N-aryl indazoles which were previously difficult to synthesize via this route. nih.gov

Another relevant pathway is the direct N-alkylation of a pre-formed 6-bromo-5-methoxy-1H-indazole. Regioselectivity (N1 vs. N2 alkylation) is a key challenge in this approach. The use of specific alkylating agents and conditions can favor the formation of the 2-methyl derivative. For example, alkyl 2,2,2-trichloroacetimidates, promoted by trifluoromethanesulfonic acid, have been used for the selective N2-alkylation of 1H-indazoles. organic-chemistry.org

Mechanistic Elucidation of Functionalization Reactions

Once the this compound scaffold is formed, it can be further modified. The bromine atom at the C6 position is a prime site for cross-coupling reactions, while the electron-rich benzene (B151609) ring and the pyrazole (B372694) ring can undergo other substitutions.

Functionalization at the C6-Bromo Position: The C-Br bond is a versatile handle for introducing new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with a halide, is a prominent example. nih.govrsc.org The mechanism for this reaction is well-established and involves a catalytic cycle with a palladium(0) species (discussed in section 5.3). rsc.orglibretexts.org The reactivity in these couplings can be influenced by the electronic nature of the indazole ring and the substituents present.

Functionalization at the C3 Position: The C3 position of the indazole ring is another key site for functionalization. chim.it Direct C-H functionalization at this position can occur through various mechanisms, including metal-catalyzed C-H activation or radical pathways. researchgate.netrsc.org For instance, photocatalytic methods have been developed for the direct C3-amidation of 2H-indazoles using a photocatalyst like 4CzIPN and an amidyl radical source. acs.org These reactions are proposed to proceed via a radical mechanism. acs.org Similarly, metal-free fluorination using N-fluorobenzenesulfonimide (NFSI) in water is also believed to follow a radical pathway. organic-chemistry.org

The table below summarizes conditions for functionalization reactions on related indazole systems, from which mechanistic approaches for the title compound can be inferred.

| Reaction Type | Position | Reagents/Catalyst | Substrate Example | Proposed Mechanistic Pathway |

| Suzuki-Miyaura Coupling | C7 | PdCl₂(dppf), K₂CO₃ | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Pd(0)/Pd(II) catalytic cycle |

| C3-Fluorination | C3 | N-Fluorobenzenesulfonimide (NFSI) | 2H-Indazoles | Radical mechanism |

| C3-Amidation | C3 | 4CzIPN (photocatalyst), N-aminopyridinium salts | 2H-Indazoles | Photoredox radical mechanism |

| C7-Bromination | C7 | N-Bromosuccinimide (NBS) | 4-Sulfonamido-1H-indazoles | Electrophilic aromatic substitution |

Role of Catalysis in Indazole Derivatization (e.g., Palladium, Rhodium)

Catalysis is central to the efficient and selective synthesis and functionalization of indazoles. Palladium and rhodium complexes are particularly prominent.

Palladium Catalysis: Palladium catalysts are extensively used for cross-coupling reactions to functionalize bromo-indazoles. The Suzuki-Miyaura reaction is a prime example. rsc.org The generally accepted catalytic cycle proceeds through three main steps:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., this compound), breaking the C-Br bond and forming an organopalladium(II) intermediate. libretexts.orgscielo.br

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step typically requires a base to activate the organoboron species. scielo.br

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orgscielo.br

Palladium is also used in other transformations, such as the direct synthesis of 2-aryl-2H-indazoles from 2-bromobenzyl bromides and arylhydrazines, which involves a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation. organic-chemistry.org

Rhodium Catalysis: Rhodium catalysts are powerful tools for C-H activation and annulation reactions, enabling the construction of the indazole ring system. nih.gov For example, Rh(III) catalysts can mediate the reaction of azobenzenes with various partners like aldehydes or alkenes to form 2-aryl-2H-indazoles. acs.orgnih.gov A general mechanism for the Rh(III)-catalyzed synthesis from an azobenzene (B91143) and an aldehyde involves:

C-H Activation: The azobenzene coordinates to the Rh(III) center, and a concerted metalation-deprotonation event occurs at the ortho C-H bond of one of the aryl rings, forming a five-membered rhodacycle intermediate. nih.govacs.org

Migratory Insertion: The aldehyde coordinates to the rhodium center and subsequently inserts into the Rh-C bond.

Cyclization/Aromatization: The resulting intermediate undergoes cyclization and subsequent dehydration (aromatization) to yield the 2-aryl-2H-indazole product and regenerate the active rhodium catalyst. acs.org

Rhodium catalysts are also employed in the functionalization of pre-formed indazoles, for example, in the ortho-alkylation of 2-aryl-2H-indazoles, where the indazole nitrogen acts as a directing group for C-H activation on the aryl substituent. researchgate.net

Kinetic and Thermodynamic Aspects of Indazole Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not widely published. However, general principles governing the stability of indazole tautomers and the kinetics of relevant reaction steps can be discussed.

Thermodynamic Considerations: Indazoles can exist in two common tautomeric forms, 1H- and 2H-indazole. For the parent indazole, computational and experimental studies indicate that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov This inherent stability difference is a crucial factor in synthetic strategies that involve the alkylation of an NH-indazole, as reaction conditions must be controlled to overcome this thermodynamic preference if the 2H-isomer is the desired product. The substituents on the benzene ring can modulate this energy difference, but the 1H-tautomer generally remains favored. nih.gov

Kinetic Factors: The rates of the reactions discussed are governed by the energy barriers of their rate-determining steps.

In palladium-catalyzed cross-coupling , the oxidative addition step is often rate-limiting. The rate of this step is influenced by the electron density of the palladium catalyst (more electron-rich ligands accelerate the reaction) and the nature of the C-X bond (C-I > C-Br > C-Cl).

In rhodium-catalyzed C-H activation , the C-H cleavage step is frequently the rate-limiting step of the catalytic cycle. researchgate.net The acidity of the C-H bond and the stability of the resulting metallacyclic intermediate are key kinetic factors.

In radical reactions , such as the photocatalytic C3-functionalization, the rate depends on factors like the quantum yield of radical generation, the rate of radical addition to the indazole, and the rates of competing side reactions. acs.org

Investigating these aspects through computational modeling (e.g., Density Functional Theory, DFT) and experimental kinetic studies on this compound would provide more precise quantitative data on its reactivity. nih.govrsc.org

Structure Activity Relationship Sar Studies on Indazole Derivatives

Correlating Substituent Effects with Molecular Properties (e.g., electronic, steric)

The biological activity of indazole derivatives is profoundly influenced by the electronic and steric properties of substituents on both the benzene (B151609) and pyrazole (B372694) rings. These modifications can alter a molecule's ability to interact with its biological target, its solubility, and its metabolic stability.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can modulate the pKa of the indazole ring system and its ability to form hydrogen bonds or other electrostatic interactions. For instance, in studies of indazole arylsulfonamides, methoxy- or hydroxyl-containing groups at the C4 position were found to be potent, suggesting the importance of hydrogen bonding. tandfonline.com The introduction of electron-withdrawing groups, such as a nitro group, can increase the sensitivity of the molecule to hydrolysis. acs.org In the context of 6-bromo-5-methoxy-2-methyl-2H-indazole, the 5-methoxy group is an electron-donating group, which would increase electron density on the benzene portion of the scaffold. The 6-bromo group is an electron-withdrawing group via induction but can also participate in halogen bonding. The interplay of these electronic effects is crucial for target engagement.

Steric Effects: The size and spatial arrangement of substituents play a critical role in how a ligand fits into the binding pocket of a protein. Research on VEGFR-2 inhibitors has shown that steric hindrance of the indazole heterocycle can be important for its interaction with tyrosine kinase receptors. wikipedia.org For some derivatives, only small groups were tolerated at the C5 and C6 positions, with C6-substituted analogues being preferred. tandfonline.com In other cases, such as certain IDO1 inhibitors, a large group at position 4 and a small group (like a halogen) at position 6 were found to be favorable. nih.gov The N-alkylation position (N1 vs. N2) is also heavily influenced by steric and electronic factors; for example, electron-withdrawing substituents at the C7 position can confer excellent N2 regioselectivity during synthesis. nih.gov

The following table summarizes observed SAR trends for various substitutions on the indazole scaffold based on published research findings.

| Position | Substituent Type | Effect on Activity/Properties | Research Context |

| N1 | meta-substituted benzyl (B1604629) groups with an α-amino-acyl group | Potent CCR4 antagonism. tandfonline.com | CCR4 Antagonists |

| C3 | Methyl group | Increased toxicity against HCT116 cells. rsc.org | Anticancer Agents |

| C3 | Hydroxymethyl group | Reported as a sub-nanomolar IDO1 inhibitor. nih.gov | IDO1 Inhibitors |

| C4 | Methoxy (B1213986) or Hydroxyl groups | More potent CCR4 antagonists. tandfonline.com | CCR4 Antagonists |

| C4 | Large groups | Favorable for some IDO1 inhibitors. nih.gov | IDO1 Inhibitors |

| C5 | Small groups | Generally tolerated; larger groups may reduce activity. tandfonline.com | CCR4 Antagonists |

| C6 | Small groups (e.g., halogens) | Preferred over C5 or C7 substitutions in some series. tandfonline.comnih.gov | CCR4 Antagonists, IDO1 Inhibitors |

| C6 | Hydrophobic groups | Elucidated as important for some anticancer agents. rsc.org | Anticancer Agents |

| C7 | NO2 or CO2Me groups | Conferred excellent N2 regioselectivity in alkylation. nih.gov | Synthetic Chemistry |

Rational Design Principles for Modulating Indazole Scaffold Activity

Rational drug design leverages the understanding of SAR to create molecules with improved potency, selectivity, and pharmacokinetic profiles. For indazole derivatives, several key design principles have been established.

One prevalent strategy is to use the indazole scaffold as a "hinge-binder." tandfonline.comnih.govmdpi.com In many kinase inhibitors, the nitrogen atoms of the indazole ring form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of the target kinase. nih.govmdpi.com For example, molecular docking studies revealed that the amino hydrogen of an indazole group can form a hydrogen bond with the amide oxygen of a Cys694 residue in the FLT3 kinase, highlighting the indazole's essential role in the receptor-ligand complex. nih.gov

Another principle involves modifying substituents to interact with specific pockets of the target protein. The indazole ring can be a scaffold that tolerates a wide variety of substituents, allowing for the exploration of different chemical spaces. nih.gov For instance, after establishing the core indazole-benzimidazole structure as a hinge-binder, further modifications can be designed to occupy adjacent hydrophobic pockets, thereby enhancing activity. tandfonline.comnih.gov

Furthermore, rational design is employed to enhance physicochemical properties. In the development of diarylurea derivatives, a pyrrolidin-1-yl-ethyl-carboxamide group was introduced to improve solubility, which led to a compound with potent activity against cancer cell lines. nih.gov This demonstrates that activity modulation is not solely about target binding but also about ensuring the compound has favorable drug-like properties.

Strategies for Scaffold Optimization based on SAR Analysis

SAR analysis provides the foundation for optimizing a lead compound into a drug candidate. For the indazole class, several optimization strategies are commonly employed.

Substituent Modification: This is the most direct optimization strategy. Based on initial SAR findings, new analogues are synthesized with different functional groups at key positions to improve activity or other properties. In a series of 3,6-disubstituted indazoles developed as hepcidin (B1576463) production inhibitors, an initial lead compound was systematically modified, leading to a potent inhibitor with in vivo efficacy. nih.gov Similarly, the optimization of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives involved replacing a methyl substituent with a cyclopropyl (B3062369) group to enhance potency against FLT3. nih.gov

Scaffold Hopping: This strategy involves replacing the central indazole core with a different, but structurally related, heterocycle to discover novel chemical series with potentially better properties. This approach can also be used in reverse, where an indazole scaffold replaces another core. For example, researchers have successfully used scaffold hopping to identify 1H-indazole derivatives as potent estrogen receptor degraders. nih.gov This allows medicinal chemists to escape existing patent space and potentially improve properties like metabolic stability or synthetic accessibility.

Molecular Hybridization: This involves combining the indazole scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. mdpi.com A series of 1H-indazole-3-amine derivatives were designed using this strategy to develop potent FGFR inhibitors. nih.gov By understanding the SAR of both the indazole and the partner fragment, chemists can rationally design new entities with a higher probability of success.

These optimization strategies, guided by continuous SAR analysis, are essential for advancing indazole-based compounds from initial hits to clinically viable drug candidates. researchgate.net

Advanced Research Applications and Prospects

Indazole Derivatives as Privileged Scaffolds in Chemical Biology Research

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for drug discovery and chemical biology. The indazole ring system is widely recognized as such a scaffold. nih.govresearchgate.net Its rigid bicyclic structure, combined with the presence of two nitrogen atoms, provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces. This arrangement allows indazole derivatives to engage in a wide variety of interactions with biological macromolecules, particularly proteins like kinases and G-protein coupled receptors. nih.gov

The indazole core is a recurrent structural motif in numerous biologically active molecules, with at least 43 indazole-based therapeutic agents in clinical use or trials as of 2021. nih.govnih.gov This prevalence underscores the utility of the indazole framework in generating compounds with diverse pharmacological activities. The versatility of the scaffold allows for substitution at various positions on the benzene (B151609) and pyrazole (B372694) rings, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules. In the case of 6-bromo-5-methoxy-2-methyl-2H-indazole, the specific substituents—a bromine atom at position 6, a methoxy (B1213986) group at position 5, and a methyl group on the pyrazole nitrogen at position 2—contribute distinct properties. The bromine atom can act as a bulky group and participate in halogen bonding, the methoxy group can serve as a hydrogen bond acceptor, and the N2-methyl group influences the molecule's solubility and metabolic stability while directing the geometry of potential interactions. These features make it a valuable entity for constructing libraries of compounds aimed at exploring biological space.

Exploration of Novel Chemical Entities Based on the Indazole Core

The indazole scaffold serves as a foundational template for the generation of novel chemical entities (NCEs) with tailored properties. Research efforts are continuously directed at synthesizing new derivatives to explore new chemical space and identify compounds with unique activities. exlibrisgroup.com Strategies such as molecular hybridization, where the indazole core is combined with other pharmacologically relevant moieties, have proven effective in creating multifunctional drug candidates. nih.govnih.gov For instance, researchers have synthesized novel indazole-pyrimidines with the aim of targeting multiple pathways. nih.gov

Another key strategy is scaffold hopping, where the central core of a known active molecule is replaced with a different, often isosteric, scaffold to discover new chemotypes with potentially improved properties. nih.gov The indazole ring is often used in this approach as a bioisostere for other aromatic systems like indoles or phenols, sometimes offering superior metabolic stability or oral bioavailability. nih.gov The synthesis of a compound like this compound is part of this broader exploration. Its specific substitution pattern is a result of a rational design process aimed at probing particular regions of a biological target's binding site. The development of efficient synthetic routes, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), allows for the systematic modification of the indazole core, including the introduction of bromine atoms that can be further functionalized. nih.govnih.gov This enables the creation of large, diverse libraries of compounds based on frameworks like the this compound core for high-throughput screening and lead optimization.

Methodologies for Investigating Molecular Interactions with Biological Targets

Understanding how a molecule like this compound interacts with its biological targets is fundamental to its development as a research tool or therapeutic lead. A variety of biophysical and computational techniques are employed to characterize these interactions at a molecular level, without necessarily focusing on the ultimate biological outcome. nih.govresearchgate.net

Computational Methods:

Molecular Docking: This in silico technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govworldscientific.com It is used to generate hypotheses about the binding mode of indazole derivatives, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and potential halogen bonds involving the bromine atom of this compound.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the ligand-protein complex over time. worldscientific.com This method can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. nih.gov

Biophysical Techniques:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study interactions in solution. researchgate.net Ligand-observe NMR methods can identify binders from a mixture, while protein-observe methods, such as Chemical Shift Perturbation (CSP), can map the ligand's binding site on the protein surface by monitoring changes in the chemical shifts of the protein's backbone amides.

Microscale Thermophoresis (MST): MST is a technique that measures the directed movement of molecules along a temperature gradient. nih.gov This movement is sensitive to changes in the molecule's size, charge, and hydration shell, allowing for the quantification of binding affinity between a fluorescently labeled protein and a ligand like an indazole derivative.

These methods provide crucial, non-biological data on the physical interactions between a small molecule and its target, guiding further chemical optimization.

Interactive Table of Methodologies Below is a summary of common methodologies used to investigate molecular interactions.

| Methodology | Principle | Information Gained |

| Molecular Docking | Computationally predicts the binding pose and energy of a ligand within a protein's active site. | Binding mode, interaction types (H-bonds, hydrophobic), binding score. nih.govworldscientific.com |

| MD Simulations | Simulates the physical movements of atoms and molecules in the complex over time. | Stability of binding pose, conformational changes, dynamic interactions. nih.govworldscientific.com |

| ITC | Measures the heat change upon titration of a ligand into a protein solution. | Binding affinity (KD), stoichiometry, enthalpy (ΔH), entropy (ΔS). nih.gov |

| NMR Spectroscopy | Detects changes in the magnetic properties of atomic nuclei upon binding. | Binding site mapping, structural changes, affinity. researchgate.net |

| MST | Measures the change in molecular motion along a microscopic temperature gradient upon binding. | Binding affinity (KD). nih.gov |

Development of Indazole-Based Probes for Mechanistic Biological Studies

Beyond their potential as therapeutic agents, indazole derivatives are valuable tools for dissecting biological pathways. A chemical probe is a small molecule designed to interact with a specific biological target with high potency and selectivity, allowing researchers to study the target's function in a cellular or organismal context. The indazole scaffold is well-suited for the development of such probes. nih.gov

The synthetic tractability of the indazole core allows for the incorporation of various functional groups, including reactive moieties for covalent labeling or reporter tags like fluorophores or biotin (B1667282) for pull-down experiments. For example, a structure-based approach has been used to design 1H-indazole analogues as irreversible and mutant-selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), which can be used to study the consequences of specific kinase inhibition. mdpi.com

A compound like this compound could serve as a precursor for a chemical probe. The bromine atom at the C6 position is a particularly useful handle for further chemical modification via cross-coupling reactions. This position could be used to attach a linker connected to an affinity tag or a photo-activatable group, transforming the parent molecule into a tool for target identification and validation studies. By using such probes, researchers can investigate the specific role of a target protein in a biological process, map its interaction networks, and elucidate its mechanism of action without the confounding effects of off-target activities.

Conclusion and Future Research Directions

Summary of Current Research Advancements in 6-bromo-5-methoxy-2-methyl-2H-indazole Chemistry

Dedicated research focusing exclusively on this compound is limited. However, advancements in the synthesis and understanding of related substituted 2H-indazoles provide a solid foundation for future studies. The synthesis of 2-alkylated indazoles is typically achieved through the N-alkylation of the corresponding 1H-indazole precursor. For instance, the related compound 6-bromo-2-methyl-2H-indazole has been synthesized via the reaction of 6-bromoindazole with iodomethane, which also yields the 1-methyl-6-bromoindazole isomer. chemicalbook.com This suggests a probable synthetic route to this compound would start from 6-bromo-5-methoxy-1H-indazole . uni.lu

Recent progress in indazole synthesis has focused on improving regioselectivity and efficiency. Methodologies for the selective N1- or N2-alkylation of the indazole ring are critical, as the position of the substituent significantly influences the molecule's biological activity. rsc.orgnih.gov Modern approaches, including copper-catalyzed cross-coupling reactions, have demonstrated high regioselectivity for the synthesis of 2-substituted-2H-indazoles. rsc.org Furthermore, transition-metal-catalyzed C–H activation and functionalization have emerged as powerful tools for creating diverse and complex indazole derivatives, which could potentially be applied to precursors of this compound. mdpi.comchemicalbook.comresearchgate.net

Identification of Knowledge Gaps and Emerging Research Avenues

The most significant knowledge gap concerning this compound is the near-complete absence of published data on its synthesis, characterization, and biological or material properties. This lack of information, however, presents a clear opportunity for investigation.

Emerging research avenues should focus on several key areas:

Systematic Biological Screening: The indazole core is present in numerous FDA-approved drugs with activities ranging from anticancer (Niraparib , Pazopanib ) to anti-inflammatory (Benzydamine ). mdpi.comnih.gov The specific substituents of the target compound—bromo, methoxy (B1213986), and N-methyl—are known to modulate pharmacological activity. The bromine atom at the C6 position, for example, can enhance binding affinity through halogen bonding or serve as a handle for further synthetic elaboration. The methoxy group at C5 can influence metabolic stability and electronic properties. Therefore, a primary research avenue is the synthesis and comprehensive screening of this compound against various biological targets, particularly protein kinases, which are often targeted by indazole-based inhibitors. nih.govnih.gov

Antiprotozoal and Antimicrobial Activity: Various 2H-indazole derivatives have shown potent activity against protozoa like Giardia intestinalis and Entamoeba histolytica. nih.govfao.org Investigating the potential of this compound as an antimicrobial or antiprotozoal agent is a logical and promising direction.

Materials Science Applications: Indazole derivatives have been explored for their use in electronically active materials. researchgate.net The defined substitution pattern and potential for electronic tuning make this compound a candidate for investigation in organic electronics, such as in the development of new organic light-emitting diode (OLED) materials or hole-transporting layers.

Potential for Further Synthetic Innovations and Methodological Development

While a classical N-alkylation of 6-bromo-5-methoxy-1H-indazole is a feasible route, it often suffers from issues with yield and the formation of isomeric mixtures. chemicalbook.com Modern synthetic chemistry offers several innovative approaches that could be developed for a more efficient and selective synthesis.

Regioselective N-Alkylation: Research into highly selective N1- and N2-alkylation reactions is ongoing. rsc.org Developing a protocol that exclusively yields the 2-methyl isomer of 6-bromo-5-methoxy-indazole would be a significant methodological advancement, potentially using specific catalysts or directing groups to control the reaction's outcome.

Late-Stage Functionalization: An alternative to building the molecule from a pre-functionalized precursor is the late-stage functionalization of a simpler indazole core. For example, developing methods for the direct C-H bromination or methoxylation of 2-methyl-2H-indazole at the C6 and C5 positions, respectively, would represent a highly convergent and flexible synthetic strategy. mdpi.com

Flow Chemistry: For scalability and improved reaction control, transferring the synthesis to a continuous flow process could be explored. Flow chemistry often allows for better management of reaction parameters, potentially improving yield and selectivity in the N-alkylation step. ucc.ie

Future Directions in Theoretical and Computational Indazole Studies

Computational chemistry provides powerful tools to predict the properties of novel molecules and guide experimental work, saving significant time and resources. For this compound, several computational avenues are ripe for exploration.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govresearchgate.net These calculations can predict the molecule's reactivity, stability, and electronic properties, which are relevant for both its potential biological activity and its application in materials science.

Molecular Docking and Dynamics Simulations: To explore its pharmacological potential, molecular docking studies can be performed to screen this compound against libraries of biological targets, such as the active sites of various protein kinases or enzymes like cyclooxygenase (COX). fao.orgresearchgate.net Promising hits can be further investigated using molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex and calculate binding free energies, providing a more accurate prediction of binding affinity. researchgate.net

Prediction of Physicochemical Properties: Computational models can predict key physicochemical properties (ADME - Absorption, Distribution, Metabolism, and Excretion) that are crucial for drug development. These in silico predictions can help prioritize compounds for synthesis and experimental testing.

By pursuing these integrated experimental and computational research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable compound in science and technology.

Q & A

Q. What are the optimal synthetic routes for 6-bromo-5-methoxy-2-methyl-2H-indazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves halogenation and functionalization of indazole precursors. A common approach includes:

- Bromination : Bromine or NBS (N-bromosuccinimide) in solvents like DMF or THF under controlled temperatures (0–25°C) .

- Methoxy Introduction : Methoxylation via nucleophilic substitution (e.g., using NaOMe or Cu-mediated coupling) .

- Methylation : Alkylation at the 2-position using methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃) .

Critical Factors : - Temperature control during bromination minimizes side products like di-brominated species.

- Catalyst selection (e.g., Pd for cross-coupling) affects regioselectivity .

- Purity (>95%) is confirmed via GC or HPLC, with typical yields of 60–80% under optimized conditions .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?

Methodological Answer:

- X-ray Crystallography : Used to confirm the 2H-indazole tautomer and substituent positions. SHELX programs are standard for refinement .

- NMR : ¹H NMR distinguishes the methyl group at C2 (δ ~3.9 ppm) and methoxy at C5 (δ ~3.8 ppm). ¹³C NMR identifies bromine-induced deshielding at C6 (δ ~115 ppm) .

- Mass Spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 257.0 .

Ambiguity Resolution : - Overlapping signals in NMR are resolved using 2D techniques (COSY, HSQC) .

- Tautomeric forms (1H vs. 2H) are differentiated via IR (N-H stretching at ~3400 cm⁻¹ for 1H) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Contradictions often arise from:

- Variability in Substituent Effects : Minor structural changes (e.g., fluoro vs. methoxy) alter binding affinities. Use SAR studies to isolate functional group contributions .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) impact IC₅₀ values. Standardize protocols using controls like known kinase inhibitors .

Statistical Approaches : - Meta-analysis of published IC₅₀ data with ANOVA to identify outliers.

- Molecular docking (e.g., AutoDock Vina) validates binding modes against target proteins (e.g., kinases) .

Q. What mechanistic insights explain the reactivity of the methoxy group in this compound under nucleophilic/electrophilic conditions?

Methodological Answer:

- Nucleophilic Substitution : The methoxy group at C5 is electron-donating, activating the indazole ring for electrophilic attack. For example, nitration occurs at C4 due to directing effects .

- Demethylation : Under acidic conditions (HBr/AcOH), the methoxy group is cleaved to yield 5-hydroxy derivatives, confirmed by LC-MS .

- Cross-Coupling : Suzuki-Miyaura reactions at C6 (bromine site) require Pd catalysts (e.g., Pd(PPh₃)₄) and tolerate the methoxy group without protection .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADME Prediction : Tools like SwissADME calculate logP (~2.1), suggesting moderate lipophilicity. The methoxy group enhances solubility compared to non-polar analogs .

- Metabolic Stability : CYP450 metabolism is predicted via in silico models (e.g., StarDrop). The methyl group at C2 reduces oxidation susceptibility .

- Toxicity : ProTox-II predicts low hepatotoxicity (Probability: 0.23) but flags potential mutagenicity due to the bromine atom .

Q. What strategies optimize the selectivity of this compound in kinase inhibition assays?

Methodological Answer:

- Fragment-Based Design : Replace the bromine with bioisosteres (e.g., CF₃) to enhance target affinity while reducing off-target effects .

- Cocrystallization Studies : Resolve binding poses with kinases (e.g., JAK2) to identify key interactions (e.g., hydrogen bonding with the methoxy group) .

- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify overlapping targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products